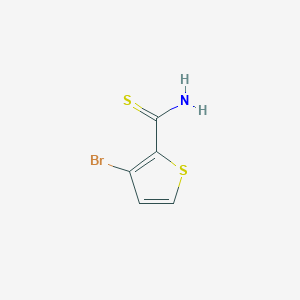

3-Bromothiophene-2-carbothioamide

描述

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of modern chemical research, particularly in medicinal chemistry. researchgate.netingentaconnect.com Often considered a "privileged scaffold," the thiophene nucleus is a key component in a vast number of compounds with a wide spectrum of pharmacological activities. ingentaconnect.comnih.gov These include anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties. researchgate.netcognizancejournal.com

The structural and physicochemical similarities between thiophene and benzene (B151609) allow it to act as a bioisostere, meaning it can often replace a benzene ring in a drug molecule without losing the desired biological activity. cognizancejournal.comchemicalbook.com This has made thiophene derivatives a major focus for chemists aiming to design and synthesize new pharmaceuticals. researchgate.netcognizancejournal.com Beyond medicine, thiophene-based compounds are also integral to materials science, where they are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and corrosion inhibitors. nih.govchemicalbook.com The reactivity of the thiophene ring, which readily undergoes electrophilic substitution reactions like halogenation and sulfonation, further enhances its utility as a versatile building block. nih.govchemicalbook.com

Overview of the Carbothioamide Functional Group in Organic Chemistry

The carbothioamide group, also known as a thioamide, is characterized by a carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom. This functional group is a valuable precursor in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. researchgate.netnih.gov The presence of the carbothioamide moiety can significantly influence a molecule's chemical behavior and biological properties. acs.orgresearchgate.net

In synthetic chemistry, carbothioamides are used as intermediates to construct more complex molecular frameworks. For example, they are key reactants in the synthesis of pyrazoline and thiazole (B1198619) derivatives, which are themselves classes of compounds with significant biological potential. nih.govacs.orgresearchgate.net The carbothioamide group introduces specific reactivity, allowing for cyclization and other transformations to build these larger ring systems. nih.gov

Contextualization of Halogenated Thiophene Derivatives as Synthetic Intermediates

The introduction of a halogen atom, such as bromine, onto a thiophene ring creates a highly useful synthetic intermediate. sciforum.netorgsyn.org Halogenated thiophenes are pivotal building blocks in organic synthesis because the halogen acts as a reactive handle for a variety of chemical transformations. nih.govgoogle.com Specifically, the bromine atom in a compound like 3-bromothiophene (B43185) can be readily replaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, allowing chemists to attach other molecular fragments and construct more elaborate structures. researchgate.net

3-Bromothiophene is a particularly important intermediate because it provides access to 3-substituted thiophenes, which are not typically achievable through direct synthesis from thiophene itself. orgsyn.orgwikipedia.org The preparation of 3-bromothiophene often involves the debromination of 2,3,5-tribromothiophene. wikipedia.org This strategic use of halogenation and subsequent reactions is fundamental to creating new families of compounds with tailored properties, including novel insecticides and advanced materials. nih.govresearchgate.netacs.org Halogenated anthraquinones, for instance, can be synthesized directly from halogenated thiophenes. sciforum.net

Table 2: Comparison of Related 3-Bromothiophene-2-substituted Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |

|---|---|---|---|

| 3-Bromothiophene-2-carbothioamide | C₅H₄BrNS₂ | ~222.13 | Carbothioamide |

| 3-Bromothiophene-2-carboxamide (B1297724) | C₅H₄BrNOS | ~207.05 | Carboxamide |

| 3-Bromothiophene-2-carbonitrile | C₅H₂BrNS | ~188.04 | Nitrile |

| 3-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | ~191.05 | Aldehyde |

Data sourced from references nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-bromothiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS2/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCNGDJUDDXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372373 | |

| Record name | 3-bromothiophene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256529-47-2 | |

| Record name | 3-bromothiophene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromothiophene 2 Carbothioamide

Established Synthetic Routes to 3-Bromothiophene-2-carbothioamide

The preparation of this compound can be effectively achieved via two principal synthetic routes. The first involves the construction of the thioamide functional group from a corresponding carboxylic acid derivative that already contains the bromine atom at the 3-position. The second route employs an electrophilic aromatic substitution strategy, where thiophene-2-carbothioamide (B153584) is directly brominated at the electronically favored 3-position.

This synthetic approach leverages the commercially available precursor, 3-bromothiophene-2-carboxylic acid. fishersci.nlsigmaaldrich.cnsigmaaldrich.com The core of this methodology is the conversion of the carboxylic acid moiety into a thioamide. This transformation is typically a two-step process, beginning with the activation of the carboxylic acid, followed by a thionation reaction.

To facilitate the conversion to a thioamide, the carboxylic acid group of 3-bromothiophene-2-carboxylic acid must first be activated to create a more reactive intermediate. This is necessary because the carboxylate is a poor leaving group. Common strategies for this activation include:

Formation of Acid Chlorides: A widely used method involves converting the carboxylic acid to its corresponding acid chloride. This is typically achieved by reacting 3-bromothiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromothiophene-2-carbonyl chloride is highly electrophilic and reacts readily with an amine source (e.g., ammonia) to form the intermediate carboxamide.

Use of Coupling Reagents: Techniques borrowed from peptide synthesis are also applicable. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to activate the carboxylic acid. These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which can then be reacted with ammonia (B1221849) or an ammonium (B1175870) salt to yield the corresponding 3-bromothiophene-2-carboxamide (B1297724).

Once the 3-bromothiophene-2-carboxamide is formed, the crucial step is the thionation of the amide's carbonyl group to yield the target thioamide. This is accomplished using specific sulfur-transfer reagents. The choice of reagent and reaction conditions is critical for achieving high yields and avoiding side reactions.

Key thionation reagents include:

Phosphorus Pentasulfide (P₄S₁₀): A classical reagent for converting carbonyls to thiocarbonyls. The reaction is typically carried out in a high-boiling inert solvent like pyridine (B92270) or toluene (B28343). While effective, P₄S₁₀ can sometimes lead to lower yields or require harsh conditions.

Lawesson's Reagent (LR): This organosulfur compound, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is a milder and often more efficient alternative to P₄S₁₀. It is highly soluble in many organic solvents, such as toluene or tetrahydrofuran (B95107) (THF), and reactions can often be performed at lower temperatures, providing cleaner products and higher yields.

The general reaction involves heating the amide with the thionating agent until the transformation is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Common Thionation Reagents and General Reaction Conditions

| Reagent | Typical Solvents | Temperature Range | General Remarks |

|---|---|---|---|

| Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Pyridine, Xylene | 80-140 °C | A powerful, traditional reagent; can require high temperatures. |

An alternative and more direct synthetic route is the electrophilic bromination of thiophene-2-carbothioamide. This precursor is also commercially available. sigmaaldrich.comnih.gov This method relies on the inherent electronic properties of the thiophene (B33073) ring and the directing influence of the carbothioamide substituent.

The thiophene ring is highly activated towards electrophilic aromatic substitution, often reacting much more readily than benzene (B151609). iust.ac.ir The position of substitution is governed by the electronic nature of the substituents on the ring. The carbothioamide group (-C(=S)NH₂) at the 2-position acts as a deactivating, meta-directing group. This directs the incoming electrophile (Br⁺) to the C3 position, resulting in the desired 3-bromo product.

Common brominating agents for this selective transformation include:

N-Bromosuccinimide (NBS): A convenient and widely used source of electrophilic bromine. researchgate.net It allows for controlled monobromination when used in stoichiometric amounts, often in a polar solvent like acetic acid or a non-polar solvent like carbon tetrachloride with a radical initiator. Using NBS helps to avoid the over-bromination that can occur with liquid bromine. researchgate.net

Bromine (Br₂): While elemental bromine is a potent brominating agent, its high reactivity with thiophene can lead to the formation of polybrominated byproducts. iust.ac.ir To achieve selectivity, the reaction must be performed under carefully controlled conditions, such as low temperatures (-30 °C to 0 °C) and in the presence of a suitable solvent like acetic acid. iust.ac.ir

To enhance reaction efficiency, improve selectivity, and adhere to green chemistry principles, various catalytic methods for the bromination of aromatic and heterocyclic compounds have been developed. While not all have been specifically reported for thiophene-2-carbothioamide, they represent advanced methodologies applicable to this transformation.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool. For instance, an acridinium-based photocatalyst (Acr⁺ -Mes) has been shown to be effective for the selective bromination of thiophenes using aqueous hydrobromic acid (HBr) as the bromine source and oxygen as a green oxidant. researchgate.net This method avoids the use of toxic elemental bromine. researchgate.net

Microreactor Technology: Continuous-flow microreactors offer significant advantages for highly exothermic and fast reactions like bromination. A solvent-free, continuous bromination of thiophene using pure bromine has been developed in a microreactor, leading to high selectivity and yields in reaction times of less than a second. eurekaselect.com This approach provides excellent control over reaction parameters like temperature and stoichiometry, minimizing byproduct formation. eurekaselect.com

Table 2: Selected Catalytic Bromination Approaches for Thiophenes

| Method | Catalyst/Reagent System | Advantages | Reference |

|---|---|---|---|

| Photocatalysis | Acr⁺ -Mes / aq. HBr / O₂ | Uses a safe bromine source (HBr), green oxidant (O₂), visible light. | researchgate.net |

Electrophilic Aromatic Substitution of Thiophene-2-carbothioamide

Precursor Synthesis and Isomerization Chemistry of 3-Bromothiophene (B43185)

Historically, the synthesis of 3-bromothiophene was considered more challenging than its 2-bromo counterpart, which can be prepared by direct bromination of thiophene. wikipedia.orgwikipedia.org The 3-bromo isomer, however, requires indirect methods.

Catalytic Isomerization of 2-Bromothiophene

A prominent method for synthesizing 3-bromothiophene involves the catalytic isomerization of the more readily available 2-bromothiophene. google.com This process typically yields a mixture of 3-bromothiophene and the starting material, 2-bromothiophene, with the ratio favoring the 3-bromo isomer. google.com Various catalysts, including acidic ion exchange resins and acidic zeolite molecular sieves like ZSM-5, have been employed to facilitate this isomerization at elevated temperatures, typically between 150°C and 170°C. google.com The resulting mixture then requires further purification to isolate the high-purity 3-bromothiophene needed for subsequent reactions. google.com

Reductive Debromination of Polybrominated Thiophene Precursors

Another established route to 3-bromothiophene is the selective reductive debromination of polybrominated thiophenes, such as 2,3,5-tribromothiophene. wikipedia.orgorgsyn.org This method involves the removal of the bromine atoms at the α-positions (2- and 5-positions) of the thiophene ring. orgsyn.org Classical reagents like zinc dust in acetic acid have proven effective for this selective dehalogenation, yielding 3-bromothiophene that is free from the 2-isomer. scispace.com This approach avoids the complexities of isomer separation inherent in the isomerization method. Other reductive techniques, such as the Grignard entrainment method and halogen-metal interconversion followed by hydrolysis, have also been utilized, though they can be more tedious. orgsyn.orgscispace.com The choice of method often depends on factors like desired purity, scale, and atom economy.

Analytical Techniques for Purity Assessment and Structural Characterization in Synthesis

Rigorous analytical control is paramount in the synthesis of this compound to ensure the purity of intermediates and the structural integrity of the final product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Validation (Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the thiophene ring and identifying the carbothioamide functional group. In related thiophene carboxamide compounds, characteristic shifts in the NMR spectrum provide clear evidence of the compound's structure. mdpi.com For the precursor, 3-bromothiophene, NMR data is well-established, aiding in its identification. nih.govspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorption peaks for the C=S and N-H bonds are expected. In similar thioamide-containing molecules, the C=S stretching vibration typically appears in the range of 1150–1250 cm⁻¹, and the N-H stretching is observed around 3300 cm⁻¹. ekb.eg The IR spectrum of the precursor, 3-bromothiophene, is also well-documented. nih.gov

| Spectroscopic Data for Related Compounds | |

| Technique | Characteristic Features |

| ¹H NMR | Thiophene ring protons, NH protons (δ 10–12 ppm for carbothioamides) |

| ¹³C NMR | Thiophene ring carbons, C=S carbon (δ 170–180 ppm for carbothioamides) |

| IR Spectroscopy | C=S stretch (~1150–1250 cm⁻¹), N-H stretch (~3300 cm⁻¹) |

Chromatographic Purification and Analytical Methods (High-Performance Liquid Chromatography)

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from unreacted starting materials and byproducts. Reverse-phase HPLC is a common method for purification, often using a methanol-water or acetonitrile-water gradient. sielc.com By comparing the retention time of the synthesized compound to a known standard, its identity can be confirmed. HPLC is also used to determine the purity of the final product, with purities often exceeding 95%. For the precursor, 3-bromothiophene, established HPLC methods exist for its analysis and separation. sielc.com

| Chromatographic Methods for Analysis | |

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purification of the final product, Purity assessment, Separation of isomers sielc.com |

Chemical Reactivity and Derivatization Strategies of 3 Bromothiophene 2 Carbothioamide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 3-position of the thiophene (B33073) ring is susceptible to nucleophilic substitution, providing a straightforward method for introducing various functional groups.

Substitution with Nitrogen-based Nucleophiles (e.g., Amines)

The reaction of 3-bromothiophene-2-carbothioamide with nitrogen-based nucleophiles, such as amines, is a common strategy for synthesizing more complex heterocyclic systems. All amines possess a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles. libretexts.org The reaction typically proceeds via a nucleophilic substitution mechanism where the amine displaces the bromide ion. chemistryguru.com.sgchemguide.co.uk The reactivity of the amine is influenced by its basicity and steric hindrance. masterorganicchemistry.com These reactions can lead to the formation of various nitrogen-containing thiophene derivatives. For instance, the reaction with primary amines can yield secondary amines, which can be further alkylated to form tertiary amines. libretexts.org In some cases, unexpected rearrangements, such as nitro-group migration, have been observed in reactions of similar halo-substituted nitropyridines with amines, highlighting the complex nature of these transformations. clockss.org

This reactivity is instrumental in the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines. mdpi.comresearchgate.net The general approach involves the reaction of a compound like this compound with a suitable nitrogen-containing reactant, often leading to cyclization and the formation of the bicyclic thienopyridine core. researchgate.net The specific conditions for these reactions can vary, often requiring a base and heat to facilitate the substitution and subsequent cyclization. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Nitrogen-based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Various Amines | Substituted Aminothiophenes | Varies (e.g., heating) | libretexts.org |

| Nitrogen-containing reactants for cyclization | Thieno[2,3-b]pyridines | Base, Heat | mdpi.comresearchgate.net |

Substitution with Sulfur-based Nucleophiles (e.g., Thiols)

Analogous to nitrogen nucleophiles, sulfur-based nucleophiles like thiols can also displace the bromine atom. This reaction provides access to a range of sulfur-containing thiophene derivatives. The reaction of halothiophenes with thiols can be facilitated by a base or catalyst, or in some cases, can proceed under catalyst-free conditions. snu.ac.kr For example, the reaction of 2-iodothiophene (B115884) with various thiols has been shown to occur at room temperature without a solvent or catalyst. snu.ac.kr

These reactions are valuable for synthesizing molecules with extended sulfur-containing frameworks, which are of interest in materials science and medicinal chemistry. The resulting thioether linkage is generally stable. nih.gov The reaction conditions can be tuned to control the outcome, and even one-pot, multi-component reactions involving thiols have been developed. nih.gov

Table 2: Examples of Nucleophilic Substitution with Sulfur-based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Thiols | Thiophene Thioethers | Varies (e.g., room temperature, base) | snu.ac.kr |

| Thiols in Michael Addition | 3-Thiomethylated Oxindoles | Catalyst-free, Room Temperature | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize this compound.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are highly effective for creating new C-C bonds at the 3-position of the thiophene ring.

The Suzuki-Miyaura reaction involves the coupling of the bromo-substituted thiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts. nih.gov It has been successfully used to synthesize various biaryl and substituted thiophene derivatives. nih.govnih.gov

The Stille reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.org This reaction is also catalyzed by palladium and is known for its versatility, as a wide array of organostannanes are commercially available or readily synthesized. wikipedia.org While the toxicity of tin compounds is a drawback, the Stille reaction remains a reliable method for complex molecule synthesis. organic-chemistry.orgharvard.edu Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu

Table 3: Comparison of Suzuki and Stille Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organotin (organostannane) |

| Catalyst | Palladium(0) or Palladium(II) | Palladium(0) |

| Advantages | Mild conditions, functional group tolerance, non-toxic byproducts nih.gov | Versatile, wide range of available reagents wikipedia.org |

| Disadvantages | Potential for side reactions | Toxicity of tin compounds organic-chemistry.org |

Strategies for Carbon-Carbon Bond Formation

Beyond the Suzuki and Stille reactions, other palladium-catalyzed methods are employed for C-C bond formation. These reactions are crucial for constructing more elaborate molecular architectures based on the thiophene scaffold. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. jcu.edu.au For instance, different palladium catalysts and ligands can be used to selectively couple at different positions on the thiophene ring if multiple reactive sites are present. nih.gov

These coupling strategies have been instrumental in the synthesis of various biologically active molecules and materials with interesting electronic properties. nih.govjcu.edu.au

Reactivity of the Carbothioamide Moiety

The carbothioamide group (-CSNH2) at the 2-position is a key functional group that significantly influences the reactivity of the entire molecule and provides a handle for further derivatization. This group can participate in a variety of chemical transformations, including cyclization reactions to form fused heterocyclic systems.

For example, the carbothioamide can react with suitable reagents to form thieno[2,3-d]pyrimidines, thieno[2,3-d]thiazoles, or other fused systems. nih.govekb.eg These reactions often involve the reaction of the thioamide with bifunctional electrophiles, leading to ring closure. The synthesis of thieno[2,3-d]isothiazoles has also been reported, starting from different thiophene precursors but highlighting the versatility of thiophene chemistry in building complex heterocyclic structures. researchgate.net Furthermore, the carbothioamide can be a precursor for other functional groups, expanding the synthetic utility of this compound.

The presence of both the bromine atom and the carbothioamide group makes this compound a bifunctional building block, allowing for sequential or one-pot reactions to construct complex molecular frameworks.

Oxidation and Reduction Pathways

The chemical reactivity of this compound includes susceptibility to both oxidation and reduction, targeting the thiophene ring, the sulfur of the thioamide, or the carbon-bromine bond.

Oxidation: The oxidation of thiophenes can lead to two primary products: thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). The direct oxidation of thiophenes to their corresponding S-oxides is often challenging because the initial products are highly reactive and the reaction is difficult to terminate at the sulfoxide (B87167) stage. researchgate.net Thiophene-S-oxides are generally unstable and can undergo rapid dimerization unless sterically hindered by bulky substituents at the 2- and 5-positions of the ring. nih.gov Given the substitution pattern of this compound, its oxidation, for instance with a peracid like m-CPBA, would likely produce a highly reactive thiophene-1-oxide intermediate that could subsequently dimerize or undergo further oxidation to the more stable thiophene-1,1-dioxide. The electron-rich π-system of the thiophene ring is the typical site of initial oxidation. nih.gov

Reduction: Several reduction pathways are conceivable for this compound. Catalytic hydrogenation can reduce the thiophene ring to either a dihydrothiophene or a fully saturated tetrahydrothiophene (B86538) (thiophane) derivative. researchgate.net This process typically requires catalysts such as palladium, platinum, or nickel. Another significant reductive pathway is reductive desulfurization, often accomplished with Raney nickel. This reaction cleaves the carbon-sulfur bonds, removing the sulfur atom and resulting in a saturated linear alkyl chain, which can be a useful synthetic strategy for creating long-chain compounds. researchgate.net

Furthermore, specific functional groups can be targeted. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with a proton source, has been used to reduce thiophene-2-carboxylic acid and could potentially be applied to reduce the thiophene ring of the title compound. researchgate.net The bromine atom can also be removed via hydrodebromination using various catalysts or reducing agents. The carbothioamide group itself can be reduced to an aminomethyl group, though this typically requires strong reducing agents like lithium aluminum hydride.

Table 1: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound-1-oxide | Highly reactive, may dimerize or oxidize further. researchgate.netnih.gov |

| Peroxy acids (excess) | This compound-1,1-dioxide | More stable oxidation product. researchgate.net | |

| Reduction | H₂/Catalyst (e.g., Pd, Pt) | Dihydro/Tetrahydrothiophene derivative | Hydrogenation of the thiophene ring. researchgate.net |

| Raney Nickel | Aliphatic amine derivative | Reductive desulfurization and reduction of thioamide. researchgate.net | |

| Na/NH₃ (liq) | Dihydrothiophene derivative | Birch reduction of the aromatic ring. researchgate.net |

Cyclization Reactions for Heterocyclic Ring Construction

The functional groups of this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines and related structures. The thioamide group provides a nucleophilic nitrogen and an electrophilic carbon, while the adjacent bromine atom can participate in substitution or coupling reactions, facilitating ring closure.

Research on analogous 2-aminothiophene-3-carbonitriles and carboxamides demonstrates their utility in building fused rings. By analogy, this compound can be expected to undergo similar transformations. For instance, reaction with reagents containing two electrophilic sites can lead to the formation of a second heterocyclic ring fused to the thiophene core.

Synthesis of Thieno[2,3-d]pyrimidines: Reaction with active methylene (B1212753) compounds is a common strategy. For example, a thiophene derivative can react with malononitrile (B47326) or ethyl cyanoacetate (B8463686) to construct a fused pyrimidine (B1678525) ring, yielding thieno[2,3-d]pyrimidine (B153573) derivatives.

Synthesis of Thieno[2,3-b]pyridines: Condensation with cinnamonitrile (B126248) derivatives can afford thieno[2,3-b]pyridine (B153569) systems. In these reactions, the thioamide group participates in a cascade of reactions involving nucleophilic attack and subsequent cyclization.

Synthesis of Thiazolo[3,2-a]thieno[2,3-d]pyrimidines: A multi-step synthesis can lead to more complex fused systems. For example, N-alkylation of the thioamide with a reagent like phenacyl bromide, followed by an intramolecular cyclization, can be used. A reaction with phenacyl thiocyanate (B1210189) could lead to an N-(thiazol-2-yl) derivative, which can be further cyclized to form a thiazolo[3,2-a]thieno[2,3-d]pyrimidine ring system.

Table 2: Illustrative Cyclization Strategies

| Reagent Class | Example Reagent | Resulting Heterocyclic System |

| Active Methylene Compounds | Malononitrile, Ethyl Cyanoacetate | Thieno[2,3-d]pyrimidine |

| α,β-Unsaturated Nitriles | Cinnamonitriles | Thieno[2,3-b]pyridine |

| Bifunctional Electrophiles | Phenacyl Thiocyanate | Thiazolo[3,2-a]thieno[2,3-d]pyrimidine |

Metal Complexation Chemistry and Ligand Properties

The carbothioamide group of this compound possesses excellent potential for acting as a ligand in coordination chemistry. The thioamide moiety (-C(=S)NH₂) contains both sulfur and nitrogen atoms that are effective donors, allowing it to coordinate with a variety of metal ions.

Typically, thioamides and related thiosemicarbazone ligands act as bidentate chelators, binding to a metal center through both the sulfur atom and one of the nitrogen atoms of the amide group. researchgate.net This forms a stable five- or six-membered chelate ring. Studies on related thiophene carboxamide complexes have shown that coordination can occur through the carbonyl oxygen and a suitably positioned nitrogen atom from another part of the ligand. nih.govnih.gov For this compound, the most probable coordination mode is bidentate chelation via the thioamide sulfur (S) and primary amine nitrogen (N) atoms.

The electronic properties of the 3-bromo-substituted thiophene ring would influence the donor capacity of the ligand. The electron-withdrawing nature of the bromine atom and the aromatic ring can modulate the electron density on the S and N donor atoms, affecting the stability and properties of the resulting metal complexes. The complexes formed with transition metals like copper(II), cobalt(II), and nickel(II) may exhibit interesting magnetic and electronic properties and potential catalytic or biological activity. researchgate.netoncologyradiotherapy.com The presence of the bromine atom also offers a site for further reactions, such as oxidative addition to a low-valent metal center, potentially leading to organometallic species.

Table 3: Ligand Properties and Potential Coordination

| Property | Description |

| Donor Atoms | Sulfur (from C=S), Nitrogen (from -NH₂) |

| Potential Denticity | Bidentate (N,S-chelation) |

| Typical Metal Ions | Transition metals (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺) researchgate.netnih.gov |

| Structural Influence | The 3-bromothiophene (B43185) ring affects the electronic properties of the donor atoms. |

| Potential Reactivity | The bromine atom at position 3 could be involved in oxidative addition reactions. |

Mentioned Chemical Compounds

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy and Structural Elucidation

Fourier Transform Infrared (FT-IR) and FT-Raman Analysis of Molecular Vibrations

For related thiophene (B33073) compounds, FT-IR and FT-Raman studies have been instrumental in identifying characteristic vibrational frequencies. For instance, in similar molecules, the C-S stretching vibrations of the thiophene ring are typically observed in the fingerprint region of the spectra. The N-H and C=S stretching modes of the carbothioamide group would also be expected to exhibit characteristic bands. Without experimental data for 3-Bromothiophene-2-carbothioamide, a precise assignment of these vibrational modes is not possible.

Potential Energy Distribution (PED) Studies

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment of vibrational bands to specific internal coordinates of a molecule (stretches, bends, and torsions). This analysis is crucial for an unambiguous interpretation of the FT-IR and FT-Raman spectra. The execution of a PED study is contingent on having reliable computational data from methods like Density Functional Theory (DFT), which is currently not published for this compound.

Electronic Structure and Molecular Orbital Theory

The electronic properties of a molecule, which are fundamental to its reactivity and potential applications, are investigated using computational quantum chemistry methods. These studies provide insights into the molecule's ground state, charge distribution, and orbital interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the optimized geometry, electronic structure, and vibrational frequencies of molecules. While DFT calculations are routinely performed for thiophene derivatives to understand their structural parameters (bond lengths and angles) and thermodynamic properties, specific DFT results for this compound are not documented in available research.

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies a more reactive molecule. The analysis of the spatial distribution of these orbitals can also reveal potential sites for electrophilic and nucleophilic attack and describe intramolecular charge transfer possibilities. For this compound, the calculated HOMO-LUMO gap and the visualization of these orbitals are not available.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It elucidates donor-acceptor (hyperconjugative) interactions, which are crucial for understanding molecular stability and the delocalization of electron density. This analysis quantifies the energy of these interactions, offering insight into the electronic delocalization from lone pairs or bonding orbitals to antibonding orbitals. In the absence of specific NBO analysis for this compound, a quantitative description of its intramolecular electronic interactions remains speculative.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and stability of molecules. nih.gov For thiophene carboxamide derivatives, MD simulations have been effectively employed to understand their interaction and stability within biological systems. nih.gov Although specific MD simulation studies focusing solely on the conformational analysis of this compound are not extensively documented in the reviewed literature, the methodology has been applied to closely related thiophene-2-carboxamide derivatives to explore their structural dynamics. nih.govmdpi.com

These simulations typically track the atomic movements over time, providing insights into the molecule's flexibility, preferred conformations, and the energy landscapes associated with conformational changes. nih.govnih.gov For instance, in studies of thiophene carboxamide derivatives as potential anticancer agents, MD simulations were used to assess the stability of the ligand-protein complex. nih.govmdpi.com The root mean square deviation (RMSD) is a key parameter analyzed in these simulations to determine the stability of the molecule's conformation over the simulation period. nih.gov

A hypothetical MD simulation for this compound would likely focus on the rotational barrier around the C2-C(S)NH2 bond, which dictates the orientation of the carbothioamide group relative to the thiophene ring. The presence of the bromine atom at the 3-position is expected to influence the conformational preferences due to steric and electronic effects. Such a study would provide a detailed understanding of the molecule's dynamic behavior in different environments.

Studies on related thiophene-2-carboxamide derivatives have shown that these molecules can adopt various conformations, and their stability is crucial for their biological activity. nih.govresearchgate.net For example, the planarity and electronic properties, such as the HOMO-LUMO energy gap, are critical factors that are often investigated using computational methods like Density Functional Theory (DFT) in conjunction with MD simulations. nih.gov

X-ray Crystallography and Solid-State Structural Insights (for related derivatives)

A common feature observed in the crystal structures of some thiophene-3-carbonyl derivatives is the phenomenon of ring-flip disorder. researchgate.net This indicates that the thiophene ring can adopt multiple orientations within the crystal lattice.

The study of halogenated thiophene derivatives, such as 2,3-dibromotetrahydrothiophene 1,1-dioxide, shows that the introduction of halogen atoms can lead to twisted conformations of the five-membered ring, in contrast to the planar structure of the unsubstituted ring. researchgate.net This suggests that the bromine atom in this compound likely influences the planarity of the thiophene ring and plays a significant role in the crystal packing through halogen bonding or other non-covalent interactions.

The carbothioamide group itself is known to participate in hydrogen bonding, which would be a dominant feature in the crystal structure of this compound, likely leading to the formation of dimeric or polymeric structures in the solid state.

Emerging Applications in Chemical and Biological Sciences

Role in Heterocyclic Scaffold Construction

The distinct arrangement of a bromine atom and a carbothioamide group on the thiophene (B33073) ring endows 3-Bromothiophene-2-carbothioamide with a high degree of reactivity, making it a sought-after precursor in organic synthesis. This reactivity is pivotal in the construction of a wide array of novel heterocyclic systems.

Synthesis of Novel Thiophene Derivatives

This compound serves as a foundational element for the creation of a diverse range of thiophene derivatives. Its chemical structure allows for various transformations, including nucleophilic substitutions and coupling reactions, enabling the attachment of different functional groups and the formation of more complex molecular architectures. For instance, the bromine atom at the 3-position can be readily displaced or involved in cross-coupling reactions, while the carbothioamide group at the 2-position offers another site for chemical modification. This versatility has been exploited in the synthesis of numerous novel thiophene-containing compounds with tailored properties.

One notable application is in the synthesis of 3-aryl-thiophene-2-carboxaldehydes. This is achieved through Suzuki coupling reactions, where 3-bromothiophene-2-carbaldehyde (a related compound) is reacted with various phenylboronic acids. rasayanjournal.co.inresearchgate.net This method provides an efficient route to creating a carbon-carbon bond at the 3-position of the thiophene ring. rasayanjournal.co.inresearchgate.net These resulting aldehydes can then be further modified, for example, through condensation reactions with methyl ketones to produce chalcones, which are precursors to flavonoids and possess a wide range of biological activities. rasayanjournal.co.inresearchgate.net

Building Block for Complex Polyheterocyclic Systems

The utility of this compound extends beyond simple thiophene derivatives to the construction of more intricate polyheterocyclic systems. These are molecules that incorporate multiple heterocyclic rings, often leading to unique three-dimensional structures and biological functions. The reactive nature of both the bromo and carbothioamide substituents allows for sequential or one-pot reactions to build these complex scaffolds. For example, the carbothioamide group can participate in cyclization reactions to form fused ring systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a range of pharmacological activities. sciensage.info

The synthesis of thieno[3,2-c]pyridinones is another example of how thiophene derivatives can be used to construct complex systems. researchgate.net The reactivity of the functional groups on the thiophene ring allows for the annulation of a second heterocyclic ring, demonstrating the potential for creating diverse and potentially biologically active molecules. researchgate.net

Exploration of Biological Activities and Molecular Interactions

The thiophene scaffold is a well-established pharmacophore, present in numerous approved drugs. mdpi.comresearchgate.net Derivatives of this compound are actively being investigated for a wide spectrum of biological activities, driven by the unique electronic and steric properties imparted by the bromo and carbothioamide groups.

Investigation of Antimicrobial and Antifungal Potential of Thiophene Derivatives

Thiophene derivatives have shown considerable promise as antimicrobial and antifungal agents. sciensage.infonih.gov The sulfur atom in the thiophene ring is often implicated in the biological activity of these compounds. mdpi.com

Research has demonstrated that certain thiophene-3-carboxamide (B1338676) derivatives exhibit both antibacterial and antifungal properties. nih.govscispace.com For example, specific compounds have shown activity against various bacterial and fungal strains. nih.govscispace.com In some cases, the introduction of a thiophene moiety can enhance the antimicrobial potency of a molecule. nih.gov

Furthermore, some thiophene derivatives have been found to be effective against drug-resistant fungal strains. For instance, a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), has demonstrated antifungal action against fluconazole-resistant Candida species and was also found to inhibit biofilm formation. nih.gov Another study highlighted a thiophene-thiosemicarbazone derivative that exerts its antifungal effect against Candida albicans by inducing oxidative stress and apoptosis. nih.gov The development of novel 3-thiophene phenyl compounds has also yielded a derivative with excellent inhibitory activity against pathogenic and drug-resistant fungi, capable of preventing biofilm formation and exhibiting fungicidal activity. researchgate.net

Research into Anticancer and Anti-inflammatory Properties of Thiophene Analogues

The structural motif of thiophene is a key component in a variety of compounds investigated for their anticancer and anti-inflammatory effects. sciensage.inforesearchgate.netnih.govnih.gov

Anticancer Activity:

Thiophene derivatives have emerged as a significant class of compounds in the search for new anticancer agents. nih.govresearchgate.net Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.gov

For example, certain thiophene carboxamide derivatives have been synthesized as biomimetics of the anticancer drug Combretastatin A-4 (CA-4) and have shown significant antiproliferative activity against liver cancer cell lines. nih.gov Molecular docking studies have suggested that these compounds can bind to tubulin, a critical protein involved in cell division. nih.gov Other thiophene-3-carboxamide derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov One such derivative, compound 14d , demonstrated excellent anti-proliferative activity against several cancer cell lines and effective VEGFR-2 inhibition. nih.gov It was found to induce cancer cell death by blocking the cell cycle, increasing reactive oxygen species (ROS) production, and inducing apoptosis. nih.gov

Furthermore, a study on 3-aryl thiophene-2-aryl/heteroaryl chalcones, synthesized from 3-bromothiophene-2-carbaldehyde, revealed potent cytotoxic properties against human colon cancer cells. rasayanjournal.co.inresearchgate.net Some of these chalcones exhibited superior anticancer activity compared to the reference drug doxorubicin. rasayanjournal.co.inresearchgate.net

Anti-inflammatory Activity:

Thiophene-based compounds are also recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing this heterocyclic ring. researchgate.netnih.govbohrium.comscispace.com The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. researchgate.netnih.gov The presence of functional groups such as carboxylic acids, esters, amines, and amides on the thiophene ring appears to be important for their anti-inflammatory activity. researchgate.netnih.govbohrium.comscispace.com

Mechanistic Studies of Molecular Target Binding

Understanding how these thiophene derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze these interactions.

For instance, molecular docking studies have been instrumental in elucidating the binding mode of thiophene derivatives to their target enzymes. In the context of anticancer research, these studies have shown how thiophene carboxamides can fit into the colchicine-binding site of tubulin, mimicking the action of known anticancer agents. nih.gov Similarly, the binding of thiophene-3-carboxamide derivatives to the active site of VEGFR-2 has been modeled, providing insights into the specific amino acid residues involved in the interaction. nih.gov These computational analyses have confirmed that a lead compound, 14d , can stably bind to the active site of VEGFR-2. nih.gov

In the realm of anti-inflammatory research, docking studies have helped to understand how thiophene-based compounds inhibit COX and LOX enzymes. researchgate.netnih.gov Furthermore, studies on carbothioamide derivatives as inhibitors of carbonic anhydrase II and 15-lipoxygenase have utilized molecular docking to predict the binding interactions within the active sites of these enzymes. nih.gov These computational approaches, combined with experimental data, are vital for optimizing the structure of these compounds to enhance their potency and selectivity.

Enzyme Inhibition Studies

The thiophene carboxamide scaffold is featured in numerous molecules designed as enzyme inhibitors. The ability of the sulfur and nitrogen atoms to coordinate with metal ions in enzyme active sites, along with the potential for various non-covalent interactions, drives its inhibitory activity.

Urease Inhibition: Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a key target for addressing infections by ureolytic bacteria like Helicobacter pylori. nih.govmdpi.com Thiophene derivatives have emerged as potent urease inhibitors. For instance, a series of morpholine-thiophene hybrid thiosemicarbazones, which share the thiophene and a related thioamide functional group, have demonstrated significant urease inhibitory potential. nih.gov One lead compound from this class, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, showed an IC₅₀ value of 3.80 ± 1.9 µM, substantially more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.31 ± 0.03 µM). nih.govresearchgate.net Kinetic studies revealed an uncompetitive mode of inhibition, suggesting the inhibitor binds to the enzyme-substrate complex. nih.govresearchgate.net

DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it a prime target for antibiotics. nih.govnih.gov Gyrase inhibitors work by trapping the enzyme-DNA complex, leading to double-stranded DNA breaks and cell death. nih.gov While research directly on this compound is limited, the broader class of thiophene derivatives has been explored for antibacterial activity, which often involves targeting essential enzymes like DNA gyrase. researchgate.net The structural similarities between the ATP-binding sites of bacterial DNA gyrase B and human Hsp90 have even allowed for the redesign of gyrase inhibitors into anticancer agents. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov CDK2, in particular, is vital for the G1/S phase transition. nih.gov Inhibitors of CDKs are a significant area of cancer drug development. nih.gov Thiophene-based structures have been incorporated into designs for CDK inhibitors. For example, certain thiophene carboxamide derivatives have been patented as inhibitors of IKK-2, a kinase involved in the NF-κB signaling pathway, which has crosstalk with cell cycle regulation. google.com While direct inhibition of CDK2 by this compound is not established, the general applicability of the thiophene scaffold in kinase inhibition suggests its potential as a starting point for designing novel CDK inhibitors. nih.gov

Table 1: Urease Inhibition by Thiophene Analogues

Compound Target Enzyme IC₅₀ Value (µM) Reference Inhibitor Reference IC₅₀ (µM) 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide Urease 3.80 ± 1.9 Thiourea 22.31 ± 0.03 (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide Urease 4.94 ± 2.7 Thiourea 22.31 ± 0.03

Data sourced from Frontiers in Chemistry. nih.gov

Receptor Interaction Analysis

The interaction of thiophene-based molecules with various cellular receptors is a cornerstone of their pharmacological activity. For example, novel thiophene-3-carboxamide derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in tumor angiogenesis. nih.gov One such derivative demonstrated an IC₅₀ value of 191.1 nM against VEGFR-2 and was shown to bind stably to the receptor's active site in molecular docking simulations. nih.gov Although this example is a constitutional isomer of the title compound, it highlights the potential of the thiophene carboxamide framework to engage in specific and high-affinity interactions within receptor binding pockets. nih.gov

Structure-Activity Relationship (SAR) Investigations of Thiophene Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For thiophene derivatives, SAR investigations have revealed that the nature and position of substituents dramatically influence their pharmacological profile. nih.govtandfonline.com For instance, in a study of thiophene-2-carboxamides, cytotoxicity against various cancer cell lines was found to be dependent on the aryl substituents. mdpi.com The presence of electron-withdrawing groups, such as a bromine atom, can significantly alter the electronic properties of the thiophene ring and influence binding interactions. mdpi.com In the development of urease inhibitors, substituting the thiophene ring with different groups led to a range of inhibitory potencies, with a chloro-substituted thiophene derivative showing the highest activity. nih.gov These studies underscore that no single substitution pattern guarantees superior activity across all targets; instead, the optimal structure is highly dependent on the specific biological endpoint. tandfonline.com

Potential as Biochemical Tools in Proteomics Research

The reactivity of this compound makes it a potential tool for chemical proteomics. The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing it to be conjugated to reporter tags (e.g., biotin, fluorescent dyes) or attached to solid supports. mdpi.comthermofisher.com The carbothioamide group provides additional handles for chemical modification. Such tagged molecules can be used as "chemical probes" to identify and isolate specific protein targets from complex biological mixtures, a technique central to modern drug discovery and understanding disease pathways.

Contributions to Materials Science and Functional Materials Development

Beyond its biological applications, the this compound scaffold is relevant to the field of materials science, particularly in the development of functional organic materials.

Precursor for Organic Semiconductors

Thiophene-based molecules are fundamental components of many high-performance organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net Rigid, planar molecules like tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (BTBT) and its derivatives exhibit excellent charge transport properties due to effective intermolecular orbital overlap in the solid state. nih.govrsc.org this compound can serve as a chemical precursor for synthesizing more complex, conjugated thiophene-containing systems. rsc.org The bromine atom provides a reactive site for Stille or Suzuki coupling reactions, enabling the extension of the π-conjugated system, which is a key strategy in designing novel organic semiconductors with tailored electronic properties. mdpi.com

Application in Corrosion Inhibition

Corrosion of metals is a major industrial problem, and organic heterocyclic compounds are widely used as corrosion inhibitors. These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. nih.gov Thiophene derivatives are effective in this regard due to the presence of sulfur, which can coordinate strongly with metal surfaces. The this compound molecule contains multiple potential adsorption centers (the sulfur atom of the thiophene ring, the sulfur and nitrogen atoms of the carbothioamide group) and a relatively large surface area, making it a promising candidate for corrosion inhibition applications. For example, rare earth ions have been shown to form protective carbonate layers to inhibit corrosion with efficiencies exceeding 97%. nih.gov Organic molecules like thiophene derivatives can offer similar or complementary protective mechanisms.

Table 2: List of Chemical Compounds

Compound Name This compound 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide Thiourea nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT)

Future Research Directions and Methodological Advancements

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-Bromothiophene-2-carbothioamide and its analogs will increasingly prioritize environmentally benign methodologies that align with the principles of green chemistry. Research in this area can focus on several key strategies to reduce waste, minimize energy consumption, and avoid hazardous substances.

A primary focus will be the adoption of greener solvents and catalysts. For the thioamide functional group, a promising approach involves the use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride and urea. rsc.orgrsc.org These solvents can act as both the reaction medium and catalyst, facilitating the synthesis of thioamides from aldehydes, amines, and elemental sulfur under mild conditions. rsc.org This method offers high efficiency and the potential for solvent recycling, significantly enhancing the sustainability of the process. rsc.orgrsc.org Another green alternative is the use of water as a reaction medium, which is non-toxic, abundant, and non-flammable. rhhz.netorganic-chemistry.org Mild, catalyst-free methods for thioamide synthesis in water have been reported, presenting a highly scalable and environmentally friendly option. organic-chemistry.org

For the construction or modification of the thiophene (B33073) ring itself, established industrial methods like the reaction of n-butane with sulfur at high temperatures, or the Paal-Knorr synthesis using sulfurizing agents like phosphorus pentasulfide, could be re-evaluated for greener alternatives. pharmaguideline.com The Gewald aminothiophene synthesis, which involves a base-catalyzed condensation, is another route that could be optimized with greener bases and solvents. pharmaguideline.com

Future protocols would ideally combine these approaches, for instance, by first synthesizing the 3-bromothiophene (B43185) precursor using an optimized, solvent-minimal method, followed by a water-based or DES-mediated thionation of the corresponding carboxamide or a related intermediate to yield the final product.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules based on the this compound scaffold, often before committing resources to laboratory synthesis. researchgate.netnih.gov By employing methods such as Density Functional Theory (DFT) and other ab initio techniques, researchers can predict a wide range of molecular properties and guide the rational design of derivatives with enhanced characteristics. researchgate.netnih.govmdpi.com

Key areas for computational investigation include the prediction of electronic structure, which governs the molecule's reactivity and optical properties. nih.govnih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's stability and potential for use in materials science, for example, as organic semiconductors. nih.govnih.gov Furthermore, molecular electrostatic potential (MESP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, which is invaluable for planning derivatization strategies. mdpi.com

These computational models can also predict structure-property relationships for entire libraries of virtual compounds. researchgate.net For instance, machine learning and deep learning models can be trained on datasets of thiophene derivatives to predict physical properties like density under various conditions or to estimate ADME (absorption, distribution, metabolism, and excretion) properties for potential drug candidates. nih.govnih.gov This predictive power allows for the in silico screening of many potential derivatives, prioritizing the synthesis of only those with the most promising profiles.

Table 1: Potential Applications of Computational Modeling for this compound Derivatives

| Computational Method | Predicted Property | Application in Research and Design |

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and angles | Provides a fundamental understanding of the molecule's 3D structure. researchgate.netmdpi.com |

| DFT / Time-Dependent DFT (TD-DFT) | HOMO-LUMO energy gap, UV-Vis absorption spectra | Predicts electronic properties, color, and potential for use in dyes or electronic materials. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MESP) | Charge distribution, electrophilic/nucleophilic sites | Guides strategies for chemical reactions and derivatization. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Predicts the potential of derivatives as drug candidates based on their structure. researchgate.net |

| Molecular Docking | Binding affinity and mode to biological targets | Identifies potential protein targets and helps in the design of specific inhibitors. nih.govnih.gov |

| Machine/Deep Learning Models | Thermophysical properties (e.g., density), ADME profiles | Enables rapid screening of large virtual libraries for desired physical or pharmacological properties. nih.gov |

Exploration of Novel Derivatization Pathways and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties. Future research will undoubtedly focus on exploring these derivatization pathways.

The bromine atom at the 3-position is a prime handle for functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, can be used to introduce a wide variety of aryl or heteroaryl groups, a strategy that has been successfully applied to related bromothiophene compounds to create novel amides with potential biological activity. mdpi.com

The carbothioamide group itself is a versatile functional moiety. It can undergo various reactions, such as S-alkylation to form thioimidates or oxidative cyclization to generate heterocyclic systems like 1,2,4-thiadiazoles. rhhz.net The thioamide can also serve as a precursor for the corresponding amide through an S-to-O exchange reaction, although this is sometimes an undesired side reaction. nih.gov The nitrogen atom of the carbothioamide can be substituted, and the sulfur atom can coordinate with metal ions, opening up possibilities for creating novel coordination complexes and materials.

Furthermore, the thiophene ring itself can be functionalized. For example, lithiation of related thiophene-2-carboxylic acids has been shown to occur at the 5-position, providing a route to introduce a second substituent onto the ring. wikipedia.org This could be a viable strategy for creating di-substituted thiophene derivatives from a this compound precursor.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Site | Type of Reaction | Potential Reagents | Resulting Structure |

| C3-Bromine | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | 3-Aryl-thiophene-2-carbothioamide |

| C3-Bromine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 3-Alkynyl-thiophene-2-carbothioamide |

| C3-Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 3-Amino-thiophene-2-carbothioamide |

| Carbothioamide (Sulfur) | S-Alkylation | Alkyl halides, base | Thioimidate derivative |

| Carbothioamide | Oxidative Dimerization | Iodine, oxidant | 1,2,4-Thiadiazole derivative rhhz.net |

| Thiophene Ring (C5) | Lithiation followed by electrophilic quench | n-BuLi, then electrophile (e.g., CO₂, alkyl halide) | 5-Substituted-3-bromothiophene-2-carbothioamide |

Integration with High-Throughput Screening Methodologies for Biological Discovery

To efficiently explore the biological potential of the diverse chemical space accessible from this compound, integration with high-throughput screening (HTS) methodologies is essential. bmglabtech.com HTS allows for the rapid, automated testing of thousands of compounds against specific biological targets, making it a cornerstone of modern drug discovery. drugtargetreview.com

A library of derivatives, synthesized using the strategies outlined above, could be assembled into microplate formats for screening. thermofisher.com Both target-based and cell-based assays can be employed. Target-based screens might involve testing the compounds for inhibitory activity against specific enzymes, such as kinases or proteases, which are common drug targets. drugtargetreview.com Fluorescence-based assays are frequently used in this context due to their high sensitivity and adaptability to HTS. drugtargetreview.com

Cell-based assays, on the other hand, can assess the effects of the compounds on whole cells, providing information on cytotoxicity, antimicrobial activity, or other phenotypic changes. nih.gov Thiophene derivatives have been identified as promising hits in screens for antiviral and antibacterial agents, suggesting that derivatives of this compound could also exhibit such activities. nih.govnih.gov

The data generated from HTS campaigns can be used to identify "hits"—compounds that show a desired biological effect. bmglabtech.com These hits can then be subjected to further optimization, often guided by the computational models discussed previously, to improve their potency and selectivity, ultimately leading to the discovery of novel lead compounds for therapeutic development. The availability of public databases like PubChem, which house HTS data, further aids in the development of predictive models for future screening efforts. nih.gov

常见问题

Basic: What are the recommended synthetic routes for 3-Bromothiophene-2-carbothioamide, and how can purity be ensured?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 3-bromothiophene-2-carboxylic acid derivatives with thioamide precursors under anhydrous conditions. For example, outlines a protocol using reflux in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (30%→100% methanol-water gradient). Purity (>95%) is confirmed using HPLC and spectroscopic techniques (¹H/¹³C NMR, IR). Critical steps include moisture-free environments to prevent hydrolysis and rigorous post-synthesis purification .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the thiophene ring substitution pattern and carbothioamide functional group. For example, in related compounds, NH and C=S groups show characteristic shifts at δ 10–12 ppm (¹H) and 170–180 ppm (¹³C) .

- IR Spectroscopy : Absorption peaks for C=S (~1150–1250 cm⁻¹) and N-H (~3300 cm⁻¹) validate the carbothioamide structure .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M−Br]⁺ fragments) .

Advanced: How can reaction conditions be optimized to improve yield in bromothiophene-carbothioamide synthesis?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution on the thiophene ring .

- Temperature Control : Reflux in CH₂Cl₂ (~40°C) balances reactivity and stability of brominated intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of thioamide precursors.

- Stoichiometry : A 1.2:1 molar ratio of anhydride to amine (as in ) minimizes side reactions .

Advanced: How should researchers address contradictions in spectral data or unexpected byproducts?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 5-Bromothiophene-3-carboxamide in ).

- Chromatographic Analysis : Use HPLC or TLC to isolate and identify byproducts. Adjust mobile phase gradients (e.g., methanol-water) to resolve co-eluting impurities .

- Computational Modeling : DFT calculations predict spectral profiles and verify assignments .

Advanced: What strategies are recommended for studying the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Binding Assays : Use fluorescence quenching or SPR to assess interactions with enzymes/receptors. Compare with structurally similar compounds (e.g., 5-Bromothiophene-3-carboxamide’s enzyme inhibition in ).

- Metabolic Stability Tests : Incubate with liver microsomes to evaluate degradation pathways.

- SAR Studies : Modify substituents (e.g., bromine position) to correlate structure with activity .

Advanced: How can scale-up challenges (e.g., low yield, impurities) be mitigated?

Methodological Answer:

- Continuous Flow Reactors : Automate bromination steps to enhance reproducibility (as in industrial methods for analogous compounds, ).

- In-line Analytics : Implement real-time HPLC monitoring to detect and address impurities.

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol-water) to improve crystal purity .

Advanced: What are the best practices for resolving solubility issues in biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water blends (<5% DMSO) to maintain compound stability.

- Surfactant Addition : Polysorbate-80 or cyclodextrins enhance aqueous solubility without altering bioactivity .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Confirm stability via periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。